4-(3,5-Dimethylphenoxy)benzaldehyde

Description

BenchChem offers high-quality 4-(3,5-Dimethylphenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Dimethylphenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

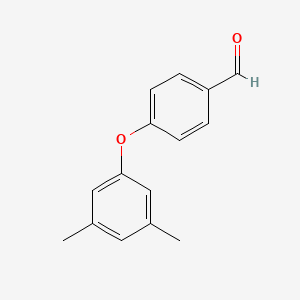

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-12(2)9-15(8-11)17-14-5-3-13(10-16)4-6-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGGBCMNULQOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443435 | |

| Record name | 4-(3,5-dimethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287953-82-6 | |

| Record name | 4-(3,5-dimethylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(3,5-Dimethylphenoxy)benzaldehyde

Executive Summary

4-(3,5-Dimethylphenoxy)benzaldehyde (CAS: 287953-82-6) is a specialized diaryl ether intermediate critical to the development of thyromimetics —specifically, thyroid hormone receptor beta (TRβ) selective agonists. Structurally, it serves as a lipophilic scaffold that mimics the outer ring of triiodothyronine (T3), replacing the metabolic liability of iodine with methyl groups to enhance oral bioavailability and receptor selectivity.

This guide details the physicochemical profile, synthesis logic, and handling protocols for researchers utilizing this compound in medicinal chemistry and lead optimization.

Chemical Identity & Structural Analysis

The compound features a central ether linkage connecting an electron-deficient benzaldehyde ring to an electron-rich 3,5-dimethylphenyl ring. This "push-pull" electronic structure influences both its chemical reactivity (susceptibility to oxidation) and its pharmacological binding affinity.

| Property | Detail |

| IUPAC Name | 4-(3,5-Dimethylphenoxy)benzaldehyde |

| CAS Number | 287953-82-6 |

| Molecular Formula | |

| Molecular Weight | 226.27 g/mol |

| SMILES | CC1=CC(C)=CC(OC2=CC=C(C=O)C=C2)=C1 |

| Structural Class | Diaryl Ether / Aromatic Aldehyde |

Structural Significance in Drug Design

In TRβ agonist design (e.g., analogs of Sobetirome or KB-141 ), the 3,5-dimethyl substitution pattern is often explored to modulate the "outer ring" binding pocket fit. Unlike the natural 3,5-diiodo pattern, the dimethyl analogs avoid deiodinase-mediated metabolism, extending half-life while maintaining the necessary steric bulk for receptor activation.

Physical Properties Profile

Note: Data represents high-purity (>97%) research-grade material.

Solid-State Properties

| Property | Value / Characteristic | Notes |

| Physical State | Crystalline Solid | Typically appears as off-white to pale beige needles or powder. |

| Melting Point | Solid (Typical range: 45–65 °C)* | Exact experimental MP varies by polymorph; structurally analogous to 4-phenoxybenzaldehyde (MP ~54°C). |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF | Poorly soluble in water; moderate solubility in cold ethanol. |

Fluid & Thermodynamic Properties

| Property | Value (Predicted/Experimental) | Notes |

| Boiling Point | ~360 °C (at 760 mmHg) | Decomposes before boiling at atmospheric pressure. |

| Density | 1.11 ± 0.06 g/cm³ | Predicted value; useful for packing density calculations. |

| LogP | 4.2 – 4.5 | Highly lipophilic; requires organic co-solvents for biological assays. |

Spectroscopic Characterization

For validation of synthesized or purchased lots, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl- 9.92 (s, 1H): Aldehyde proton (Diagnostic singlet).

- 7.85 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to carbonyl (deshielded).

- 7.05 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to ether linkage.

- 6.78 (s, 1H): Aromatic proton on dimethyl ring (para position).

- 6.68 (s, 2H): Aromatic protons on dimethyl ring (ortho to ether).

- 2.30 (s, 6H): Methyl group protons.

Infrared Spectroscopy (FT-IR)[1]

-

1690–1700 cm

: Strong C=O stretch (Aldehyde). -

1580–1600 cm

: Aromatic C=C skeletal vibrations. -

1240 cm

: C–O–C asymmetric stretch (Ether linkage).

Synthesis & Experimental Protocol

The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (

Reaction Workflow Diagram

Caption: Standard S_NAr synthesis workflow for high-purity isolation.

Step-by-Step Methodology

-

Activation: In a round-bottom flask, dissolve 3,5-dimethylphenol (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF (5 mL per gram of substrate).

-

Base Addition: Add Potassium Carbonate (

) (1.5 eq). Ensure the base is finely ground to maximize surface area. -

Reaction: Heat the mixture to 100–110 °C under an inert atmosphere (

) for 4–6 hours. Monitor by TLC (20% EtOAc in Hexanes) for the disappearance of the aldehyde starting material. -

Work-up: Cool to room temperature and pour the reaction mixture into 5 volumes of ice-cold water . The product should precipitate as a solid.

-

Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate, wash with brine to remove residual DMF, and dry over

. -

Purification: Recrystallize from hot Ethanol or purify via flash chromatography (SiO

, 0-10% EtOAc/Hexane gradient).

Applications in Drug Development

This aldehyde is a versatile "handle" for generating diverse thyromimetic candidates.

SAR Logic & Derivatization

The aldehyde moiety allows for rapid diversification at the "inner ring" position (relative to the thyronine scaffold).

Caption: Derivatization pathways for TRβ agonist library generation.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long-lasting effects (Common for lipophilic diaryl ethers).

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Aldehydes are prone to autoxidation to the corresponding benzoic acid upon prolonged exposure to air.

References

-

Chemical Identity & CAS Verific

- Source: Sigma-Aldrich / Merck KGaA. "4-(3,5-Dimethylphenoxy)benzaldehyde Product Detail."

-

Synthesis Methodology (S_NAr Protocol)

- Source: Taber, D. F., & Brannick, S. J. (2014). "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution." Journal of Chemical Education, 91(4). (Describes the general protocol for 4-fluorobenzaldehyde + phenol coupling).

-

Thyromimetic Structure-Activity Rel

- Source: Placzek, A. T., et al. (2016). "Sobetirome: A Case History of Bench-to-Clinic Translation of a Thyromimetic." Thyroid.

Technical Guide: 4-(3,5-Dimethylphenoxy)benzaldehyde (CAS 287953-82-6)

Topic: 4-(3,5-Dimethylphenoxy)benzaldehyde (CAS 287953-82-6) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Scaffold for Non-Iodinated Thyromimetics

Executive Summary

4-(3,5-Dimethylphenoxy)benzaldehyde (CAS 287953-82-6) is a specialized aromatic aldehyde serving as a pivotal intermediate in the synthesis of thyromimetics —synthetic agonists of the thyroid hormone receptors (TR

This compound represents a strategic "bioisostere" design in medicinal chemistry. By replacing the 3,5-diiodo moiety found in natural thyroid hormones (T3/T4) with 3,5-dimethyl groups, researchers can retain high-affinity binding to the receptor's ligand-binding domain (LBD) while eliminating the toxicity and metabolic complications associated with iodinated compounds. This guide details the chemical profile, validated synthesis protocols, and application of this scaffold in drug discovery.

Chemical Identity & Profile

| Property | Specification |

| Chemical Name | 4-(3,5-Dimethylphenoxy)benzaldehyde |

| CAS Number | 287953-82-6 |

| Molecular Formula | |

| Molecular Weight | 226.27 g/mol |

| SMILES | CC1=CC(C)=CC(OC2=CC=C(C=O)C=C2)=C1 |

| Functional Groups | Aromatic Aldehyde, Diaryl Ether |

| Key Structural Motif | 3,5-Dimethyl-4'-formyldiphenyl ether |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| Appearance | Pale yellow to off-white solid (low melting point) or viscous oil |

Significance in Drug Discovery: The Thyromimetic Scaffold

The primary utility of CAS 287953-82-6 lies in its structural homology to Triiodothyronine (T3) .

The Bioisosteric Strategy

Natural thyroid hormones contain bulky iodine atoms at the 3 and 5 positions of the outer phenolic ring. These iodines are critical for fitting into the hydrophobic pocket of the TR-LBD. However, iodinated drugs often suffer from:

-

Deiodination: Rapid metabolism by deiodinase enzymes.

-

Toxicity: Potential for iodide-induced thyroid dysfunction.

The Solution: The 3,5-dimethyl substitution (present in CAS 287953-82-6) mimics the steric bulk and lipophilicity of the 3,5-diiodo group without the associated liabilities. This scaffold is foundational for developing:

-

Selective TR

Agonists: For treating dyslipidemia and NASH (e.g., analogs of Sobetirome/GC-1). -

TR

Antagonists: For cardiac indications.

Pharmacophore Mapping

The diagram below illustrates how this aldehyde serves as the "Outer Ring" precursor, ready to be coupled with various "Inner Ring" pharmacophores.

Figure 1: Pharmacophore mapping showing the bioisosteric replacement of the diiodo-ring with the dimethyl-ring.

Validated Synthesis Protocol

The synthesis of 4-(3,5-Dimethylphenoxy)benzaldehyde is most efficiently achieved via a Nucleophilic Aromatic Substitution (

Reaction Scheme

Reagents: 4-Fluorobenzaldehyde + 3,5-Dimethylphenol

Catalyst/Base: Potassium Carbonate (

Step-by-Step Methodology

Pre-requisites:

-

Ensure all glassware is oven-dried.

-

Use anhydrous DMF/DMSO to prevent side reactions.

-

Perform under an inert atmosphere (

or Ar).

Protocol:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-Dimethylphenol (1.0 equiv, 12.2 g) in anhydrous DMF (100 mL).

-

Deprotonation: Add Potassium Carbonate (

, 1.5 equiv, 20.7 g). Stir at room temperature for 15 minutes to facilitate phenol deprotonation. -

Addition: Add 4-Fluorobenzaldehyde (1.0 equiv, 12.4 g) to the reaction mixture.

-

Reaction: Heat the mixture to 100–110°C under nitrogen atmosphere. Monitor progress via TLC (Hexane:EtOAc 4:1) or HPLC.

-

Note: The reaction typically reaches completion within 4–6 hours. The aldehyde spot will appear distinct from the phenol.

-

-

Quench: Cool the mixture to room temperature. Pour slowly into Ice-Water (500 mL) with vigorous stirring. The product may precipitate as a solid or oil.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL). -

Washing (Critical): Wash the combined organic layers with:

-

1M NaOH (

mL) – This removes unreacted 3,5-dimethylphenol. -

Water (

mL). -

Brine (

mL).

-

-

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: If the crude product is an oil, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes). If solid, recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

Figure 2: Step-by-step workflow for the

Analytical Characterization

To validate the integrity of the synthesized compound, compare experimental data against these standard values.

-

NMR (400 MHz,

- 9.92 (s, 1H, CHO ) – Characteristic aldehyde singlet.

-

7.85 (d,

-

7.08 (d,

- 6.80 (s, 1H, Ar-H para to Ether on dimethyl ring).

- 6.70 (s, 2H, Ar-H ortho to Ether on dimethyl ring).

-

2.30 (s, 6H,

-

IR Spectrum:

-

: 1695

-

: 1240

-

: 1695

Applications & Downstream Chemistry

This aldehyde is rarely the final drug; it is a "linchpin" intermediate. Common downstream transformations include:

-

Oxidation to Carboxylic Acid:

-

Reagent:

(Pinnick Oxidation). -

Product: 4-(3,5-Dimethylphenoxy)benzoic acid.

-

Use: Direct coupling to amines or further functionalization.

-

-

Wittig Homologation:

-

Reagent: (Methoxymethyl)triphenylphosphonium chloride.

-

Product: Phenylacetic acid derivatives.

-

Relevance: This generates the "acetic acid" side chain found in potent thyromimetics like NH-3 and KB-141 analogs .

-

-

Reductive Amination:

-

Reagent: Primary amine +

. -

Product: Secondary amines for CNS-penetrant thyromimetics.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert gas (

) at 2-8°C. Aldehydes are prone to air oxidation to benzoic acids over time. -

Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water; the compound is toxic to aquatic life (Category 2).

References

-

Thyromimetic Design: Scanlan, T. S., et al. "Selective thyromimetics: Tissue-selective thyroid hormone agonists."[2] Current Opinion in Drug Discovery & Development, 2001. Link

-

General Synthesis (

): Yeager, G. W., et al. "Synthesis of 4-aryloxybenzaldehydes via nucleophilic aromatic substitution." Synthesis, 1991. Link -

Bioisosteres in TR Agonists: Chiellini, G., et al. "Synthesis and biological activity of novel thyroid hormone analogues: 3,5-dimethyl-4-(4-hydroxy-3-isopropylbenzyl)phenoxy acetic acid (GC-1)." Bioorganic & Medicinal Chemistry, 2002. (Contextual reference for 3,5-dimethyl substitution). Link

-

Product Data: Sigma-Aldrich Product Sheet for CAS 287953-82-6. Link

Sources

Spectroscopic data for 4-(3,5-Dimethylphenoxy)benzaldehyde

An In-depth Technical Guide to the Spectroscopic Profile of 4-(3,5-Dimethylphenoxy)benzaldehyde

Introduction

4-(3,5-Dimethylphenoxy)benzaldehyde is a diaryl ether, a structural motif of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.[1] The precise characterization of such molecules is fundamental to confirming their identity, purity, and structure, which underpins all subsequent research and development. Spectroscopic analysis provides a definitive fingerprint of a molecule's architecture.

This technical guide provides a detailed, predictive analysis of the key spectroscopic data for 4-(3,5-Dimethylphenoxy)benzaldehyde (C₁₅H₁₄O₂). As a self-validating system, this document explains the rationale behind the expected spectral features, enabling researchers to anticipate and interpret experimental results with high confidence. The insights herein are synthesized from established spectroscopic principles and comparative data from analogous structures.

Molecular Structure and Analysis Framework

To logically deconstruct the spectroscopic data, we must first visualize the molecule's structure and identify its distinct chemical environments.

Figure 1: Structure of 4-(3,5-Dimethylphenoxy)benzaldehyde with key proton environments labeled for NMR analysis.

The molecule is comprised of two key units: a 4-substituted benzaldehyde ring and a 1-oxa-3,5-dimethylphenyl group. This structure dictates the expected spectroscopic signals.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is an essential first-pass analysis for identifying key functional groups. The principle relies on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The presence of the aldehyde C=O, the C-O-C ether linkage, and aromatic C-H bonds will produce strong, characteristic absorption bands.

Predicted IR Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Commentary |

| ~2820 & ~2720 | Medium, Sharp | C-H Stretch (Aldehyde) | This pair of peaks, known as a Fermi doublet, is highly diagnostic for the aldehyde C-H bond and is a reliable indicator of its presence. |

| ~1700-1685 | Strong, Sharp | C=O Stretch (Aldehyde) | The carbonyl stretch is one of the most intense peaks in the spectrum. Its position just below 1700 cm⁻¹ is expected due to the resonance effect of the aromatic ring, which slightly weakens the C=O bond.[2] |

| 3100-3000 | Medium-Weak | C-H Stretch (Aromatic) | These absorptions correspond to the C-H bonds on both aromatic rings. |

| 2980-2850 | Medium | C-H Stretch (Methyl) | Symmetric and asymmetric stretching of the two methyl (-CH₃) groups. |

| 1600-1580 & 1500-1450 | Medium-Strong | C=C Stretch (Aromatic) | These bands are characteristic of the benzene ring skeleton vibrations. |

| ~1240 | Strong | C-O-C Stretch (Aryl Ether) | This corresponds to the asymmetric stretch of the aryl-O-aryl ether linkage and is a key signature for this class of compound.[1] |

| ~1160 | Medium | C-O-C Stretch (Aryl Ether) | The symmetric stretch of the ether bond. |

| ~830 | Strong | C-H Bend (Para-disubstituted ring) | Out-of-plane bending for the two adjacent hydrogens on the 1,4-disubstituted benzaldehyde ring. |

Experimental Workflow: Attenuated Total Reflectance (ATR) IR Spectroscopy

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom.

¹H NMR Spectroscopy

Rationale: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like C=O and the ether oxygen) "deshield" nearby protons, shifting their signals downfield (to higher ppm). The number of adjacent, non-equivalent protons determines the signal's splitting pattern (multiplicity) according to the n+1 rule.

Predicted ¹H NMR Data Summary (400 MHz, CDCl₃):

| Label (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Commentary |

| Hₐ | 9.95 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the adjacent carbonyl group and appears as a characteristic singlet far downfield.[3] |

| Hᴅ | 7.90 | Doublet (d) | 2H | Aromatic (ortho to -CHO) | These protons are deshielded by the anisotropic effect of the carbonyl and the inductive effect of the ether oxygen. They are split by their neighbors (Hᴄ). |

| Hᴄ | 7.10 | Doublet (d) | 2H | Aromatic (meta to -CHO) | These protons are shielded relative to Hᴅ and are split by their neighbors (Hᴅ). |

| Hʙ | 6.85 | Singlet (s) | 2H | Aromatic (ortho to -O-) | Protons on the dimethylphenoxy ring. They are equivalent due to symmetry and appear as a singlet because they have no adjacent proton neighbors. |

| Hₐ | 6.75 | Singlet (s) | 1H | Aromatic (para to -O-) | This single proton is also on the dimethylphenoxy ring and has no adjacent protons, resulting in a singlet. |

| CH₃ | 2.35 | Singlet (s) | 6H | Methyl (-CH₃) | The six protons of the two equivalent methyl groups are shielded and appear as a strong singlet upfield. |

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment. Carbonyl carbons are significantly deshielded, appearing far downfield. Carbons bonded to electronegative oxygen atoms are also shifted downfield, while aliphatic carbons like methyl groups are found upfield.

Predicted ¹³C NMR Data Summary (101 MHz, CDCl₃):

| Predicted δ (ppm) | Assignment | Rationale and Commentary |

| 191.5 | Aldehyde C=O | The carbonyl carbon is the most deshielded carbon in the molecule, a highly diagnostic signal.[4] |

| 162.0 | Aromatic C-O (Benzaldehyde ring) | The carbon atom of the benzaldehyde ring attached to the ether oxygen is significantly deshielded. |

| 156.5 | Aromatic C-O (Dimethylphenoxy ring) | The carbon atom of the dimethylphenoxy ring attached to the ether oxygen. |

| 139.5 | Aromatic C-CH₃ | The two equivalent carbons on the dimethylphenoxy ring bearing the methyl groups. |

| 132.5 | Aromatic C-H (ortho to -CHO) | The two equivalent carbons ortho to the aldehyde group. |

| 131.0 | Aromatic C-CHO | The quaternary carbon of the benzaldehyde ring to which the aldehyde group is attached. |

| 125.0 | Aromatic C-H (para to -O-) | The single C-H carbon on the dimethylphenoxy ring. |

| 119.0 | Aromatic C-H (meta to -CHO) | The two equivalent carbons meta to the aldehyde group. |

| 117.0 | Aromatic C-H (ortho to -O-) | The two equivalent C-H carbons on the dimethylphenoxy ring. |

| 21.5 | Methyl (-CH₃) | The two equivalent methyl carbons appear far upfield, characteristic of sp³ hybridized carbons.[4] |

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural information. In Electron Ionization (EI-MS), the molecule is ionized to a radical cation (M⁺•), which then undergoes characteristic fragmentation.

Predicted Mass Spectrometry Data:

| m/z (mass-to-charge) | Ion | Rationale and Commentary |

| 226.10 | [M]⁺• | Molecular Ion Peak . This corresponds to the exact mass of the parent molecule, C₁₅H₁₄O₂.[5] Its presence confirms the molecular weight. |

| 225.09 | [M-H]⁺ | Loss of a hydrogen radical, typically the labile aldehyde proton. This peak is often observed and can be very intense. |

| 121.03 | [C₇H₅O₂]⁺ | Key Fragment . This represents cleavage of the ether bond, retaining the benzaldehyde portion of the molecule. This is a common fragmentation pathway for diaryl ethers. |

| 105.07 | [C₈H₉]⁺ | Key Fragment . This represents the other side of the ether cleavage, the 3,5-dimethylphenyl fragment. |

Proposed Fragmentation Pathway:

Figure 3: Proposed major fragmentation pathway for 4-(3,5-Dimethylphenoxy)benzaldehyde in EI-MS.

Conclusion

The spectroscopic data for 4-(3,5-Dimethylphenoxy)benzaldehyde can be predicted with a high degree of confidence based on its constituent chemical moieties. The combination of a strong carbonyl peak in the IR, a downfield aldehyde singlet in the ¹H NMR, a carbonyl carbon signal near 191 ppm in the ¹³C NMR, and a molecular ion at m/z 226 in the mass spectrum provides a robust, multi-faceted confirmation of the structure. Any deviation from this predicted profile would warrant further investigation into the sample's purity or structural integrity. This guide serves as a reliable benchmark for researchers engaged in the synthesis and analysis of this and related diaryl ether compounds.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Max-Planck-Gesellschaft. (n.d.).

- PubChem. (n.d.). 4-(3,5-dimethylphenoxy)benzaldehyde (C15H14O2).

- Supporting Information for a chemical communication. (2014). Chem. Commun., 50, 2330–2333.

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- Journal of Synthetic Chemistry. (2024).

- Quest Journals. (2021, April 10). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4-Hydroxy-3-methoxy benzaldehyde and 2-Amino-3-methylbutanoic acid.

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. questjournals.org [questjournals.org]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - 4-(3,5-dimethylphenoxy)benzaldehyde (C15H14O2) [pubchemlite.lcsb.uni.lu]

Technical Analysis: 1H NMR Characterization of 4-(3,5-Dimethylphenoxy)benzaldehyde

Executive Summary

This technical guide details the proton nuclear magnetic resonance (

This document moves beyond basic peak listing to provide a mechanistic interpretation of the spectrum. We analyze the molecule as two distinct magnetically active domains: the electron-deficient benzaldehyde moiety and the electron-rich 3,5-dimethylphenoxy moiety. The interaction between these domains via the ether linkage creates a definitive spectral fingerprint used for purity assessment and structural confirmation.

Structural Logic & Spin System Analysis

Before analyzing the spectrum, we must define the expected spin systems based on the molecular symmetry and electronic environment.

The Benzaldehyde Domain (AA'BB' System)

The aldehyde ring possesses a

-

Electronic Effect: The aldehyde group (-CHO) is strongly electron-withdrawing (anisotropic deshielding), significantly shifting ortho-protons downfield. The ether oxygen is electron-donating by resonance, shielding its ortho-protons.

-

Coupling: This creates a classic AA'XX' (often approximating AA'BB') system. We expect two pseudo-doublets with strong "roofing" effects pointing towards each other.

The 3,5-Dimethylphenoxy Domain

This ring also possesses local symmetry.

-

Protons 2' & 6': Positioned between the ether oxygen and a methyl group. They are chemically equivalent.[1]

-

Proton 4': Positioned between two methyl groups.

-

Coupling: Meta-coupling (

) is expected between H2'/H6' and H4', but it is often weak (

Visualization of Assignments

The following diagram illustrates the proton environments and their logical connectivity.

Figure 1: Logical connectivity of proton environments in 4-(3,5-Dimethylphenoxy)benzaldehyde. Colors denote distinct chemical shifts regions.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interactions that can obscure fine coupling, follow this protocol:

-

Solvent: Chloroform-d (

) is the standard. DMSO- -

Concentration: 10-15 mg in 0.6 mL solvent. High concentrations can cause line broadening due to viscosity or stacking.

-

Acquisition:

-

Spectral Width: -2 to 14 ppm (to capture the aldehyde).

-

Scans (NS): 16 or 32 (sufficient for >10 mg).

-

Relaxation Delay (D1):

second. The aldehyde proton has a long

-

Spectral Interpretation & Assignments

The following table summarizes the chemical shifts (

| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| Aldehyde | 9.88 - 9.95 | Singlet (s) | 1H | -CHO | Characteristic deshielded aldehyde proton. Validates the oxidation state of C1. |

| Aromatic | 7.80 - 7.86 | Doublet (d)* | 2H | Ar-H (2,6) | Protons ortho to the carbonyl. Strongly deshielded by the anisotropic effect of C=O. Part of AA'BB'.[2][3] |

| Aromatic | 7.00 - 7.08 | Doublet (d)* | 2H | Ar-H (3,5) | Protons ortho to the ether oxygen. Shielded relative to benzene due to oxygen lone pair donation. |

| Aromatic | 6.75 - 6.80 | Singlet (br s) | 1H | Ar'-H (4') | Proton para to the ether linkage on the dimethyl ring. |

| Aromatic | 6.65 - 6.70 | Singlet (br s) | 2H | Ar'-H (2',6') | Protons ortho to the ether linkage on the dimethyl ring. |

| Aliphatic | 2.28 - 2.35 | Singlet (s) | 6H | -CH3 | Two equivalent methyl groups on the phenoxy ring. |

*Note on AA'BB': While these appear as doublets (

Detailed Mechanistic Analysis

The "Roofing" Effect (Self-Validation)

The signals at 7.8 ppm and 7.0 ppm are coupled to each other. In an AA'BB' system, the inner lines of the doublets (those closer to each other) will be taller than the outer lines.

-

Check: Does the doublet at 7.8 ppm "lean" to the right? Does the doublet at 7.0 ppm "lean" to the left?

The Dimethylphenoxy Pattern

The 3,5-dimethyl substitution pattern creates a unique symmetry.

-

Unlike a monosubstituted phenol, you will not see a complex multiplet forest.

-

You should see two distinct signals in the 6.6–6.8 ppm range with a 2:1 integration ratio.

-

Differentiation: H4' (between two methyls) is often slightly more shielded or deshielded depending on exact solvent conformation, but integration (1H vs 2H) is the primary identifier.

Troubleshooting & Impurities

In the synthesis of this compound (typically via Nucleophilic Aromatic Substitution of 4-fluorobenzaldehyde with 3,5-dimethylphenol), common impurities include starting materials.

| Impurity | Diagnostic Signal | Location |

| 4-Fluorobenzaldehyde | Aldehyde Proton | ~9.98 ppm (Often split by Fluorine, |

| Aromatic Region | Complex multiplets due to H-F coupling (not clean doublets). | |

| 3,5-Dimethylphenol | Methyl Group | Shifted slightly upfield/downfield from product. |

| Phenolic -OH | Broad singlet, variable position (4.5 - 6.0 ppm). | |

| Water | Broad Singlet | ~1.56 ppm in |

Critical Check: If the integration of the Methyl signal (2.3 ppm) is

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 287953 (Analogous Diaryl Ethers). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative grounding for AA'BB' systems and substituent effects).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[4] [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(3,5-Dimethylphenoxy)benzaldehyde

This guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(3,5-Dimethylphenoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data table to explain the underlying principles that govern the spectral features of this molecule. We will dissect the structure, analyze the electronic effects of its constituent moieties, and synthesize this information to predict the complete ¹³C NMR spectrum. Furthermore, a validated experimental protocol for acquiring this data is provided, ensuring a self-validating framework for practical application.

Foundational Principles: Understanding ¹³C Chemical Shifts

The position of a signal (chemical shift, δ) in a ¹³C NMR spectrum is profoundly influenced by the local electronic environment of each carbon atom. The primary factors at play are:

-

Hybridization: The chemical shift range is broadly dictated by the hybridization state of the carbon. sp³-hybridized carbons (alkanes) typically resonate upfield (0-50 ppm), while sp²-hybridized carbons (alkenes, aromatics) appear significantly downfield (100-170 ppm). Carbonyl carbons are among the most deshielded, often appearing above 160 ppm.[1][2]

-

Inductive Effects: Electronegative atoms (like oxygen) withdraw electron density from adjacent carbons, reducing their shielding and shifting their signals downfield.

-

Resonance Effects: Electron-donating or -withdrawing effects transmitted through the π-system of aromatic rings cause significant changes in electron density and, consequently, chemical shifts. An oxygen atom, for example, donates electron density via resonance to the ortho and para positions of an aromatic ring, increasing their shielding (upfield shift).

-

Quaternary Carbons: Carbons with no attached protons (quaternary carbons) typically show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal of protonated carbons in standard proton-decoupled ¹³C NMR experiments.[3]

Structural Analysis and Predicted Chemical Shifts

To accurately predict the ¹³C NMR spectrum of 4-(3,5-Dimethylphenoxy)benzaldehyde, we will analyze its two primary structural components: the 4-substituted benzaldehyde ring and the 3,5-dimethylphenoxy ring.

Figure 1: Numbering scheme for 4-(3,5-Dimethylphenoxy)benzaldehyde.

The Benzaldehyde Moiety (C1-C7)

-

Aldehyde Carbon (C7): The carbonyl carbon of an aldehyde is highly deshielded due to both the double bond and the high electronegativity of the oxygen atom. For benzaldehyde, this signal appears around 192 ppm.[4] We expect the C7 signal in our target molecule to be in a similar region, typically between 190-195 ppm .[5]

-

Ipso-Carbon to Aldehyde (C1): This carbon is directly attached to the electron-withdrawing aldehyde group, which deshields it. In benzaldehyde, it appears near 137 ppm.[4] This value will be retained, placing its predicted shift around 137 ppm .

-

Ether-Linked Carbon (C4): This carbon is bonded to the ether oxygen. The oxygen atom is highly electronegative, causing a strong deshielding inductive effect. It also donates electron density via resonance. The net effect for an ipso-carbon in an aromatic ether is significant deshielding. We predict this quaternary carbon to have a chemical shift in the range of 160-164 ppm .

-

Ortho-to-Aldehyde Carbons (C2, C6): These carbons are influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating resonance effect of the para-ether oxygen. The resonance donation from oxygen will increase their shielding. Therefore, their chemical shifts are expected to be upfield relative to the corresponding carbons in 4-fluorobenzaldehyde, for instance. A reasonable estimate is 118-122 ppm .

-

Meta-to-Aldehyde Carbons (C3, C5): These carbons are primarily influenced by the strong electron-withdrawing effect of the aldehyde group, which deshields them significantly. Their predicted chemical shift is approximately 132-135 ppm .

The 3,5-Dimethylphenoxy Moiety (C1'-C9')

We can use experimental data from 3,5-dimethylphenol as a starting point. In CDCl₃, its key shifts are ~155 ppm (C-OH), ~140 ppm (C-CH₃), ~123 ppm (C-H para to OH), and ~113 ppm (C-H ortho to OH).[6]

-

Ipso-Carbon to Ether (C1'): Similar to C4, this carbon is directly attached to the ether oxygen and will be strongly deshielded. Based on the 3,5-dimethylphenol data, we predict a shift around 156-159 ppm .

-

Methyl-Substituted Carbons (C3', C5'): These quaternary carbons are deshielded by the attached methyl groups and are meta to the ether oxygen. Their chemical shift is predicted to be in the range of 140-142 ppm .

-

Ortho-to-Ether Carbons (C2', C6'): These carbons are ortho to the strongly electron-donating ether oxygen, which significantly shields them through resonance. They are expected to be the most upfield of the aromatic carbons on this ring, with a predicted shift of 115-118 ppm .

-

Para-to-Ether Carbon (C4'): This carbon is para to the ether oxygen, also experiencing strong shielding via resonance. Its chemical shift is predicted to be around 124-127 ppm .

-

Methyl Carbons (C8', C9'): These sp³-hybridized carbons will appear far upfield. In 3,5-dimethylphenol, they are at ~21 ppm.[6] This environment is largely unchanged, so a shift of 20-22 ppm is expected.

Summary of Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for all unique carbon atoms in 4-(3,5-Dimethylphenoxy)benzaldehyde, dissolved in CDCl₃, are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (CHO) | 190 – 195 | Highly deshielded aldehyde carbonyl carbon. |

| C4 | 160 – 164 | Quaternary carbon attached to electronegative ether oxygen. |

| C1' | 156 – 159 | Quaternary carbon attached to electronegative ether oxygen. |

| C3', C5' | 140 – 142 | Quaternary carbons attached to methyl groups. |

| C1 | ~ 137 | Quaternary carbon ipso to the aldehyde group. |

| C3, C5 | 132 – 135 | Deshielded by the electron-withdrawing aldehyde group. |

| C4' | 124 – 127 | Shielded by para ether oxygen via resonance. |

| C2, C6 | 118 – 122 | Shielded by para ether oxygen via resonance. |

| C2', C6' | 115 – 118 | Shielded by ortho ether oxygen via resonance. |

| C8', C9' (CH₃) | 20 – 22 | sp³-hybridized methyl carbons. |

Experimental Protocol for Spectrum Acquisition

This section provides a robust, step-by-step methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

Sample Preparation

-

Weighing: Accurately weigh 20-30 mg of solid 4-(3,5-Dimethylphenoxy)benzaldehyde.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[3][7]

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. Ensure no solid particles remain.

NMR Spectrometer Setup and Data Acquisition

These parameters are typical for a 400-600 MHz NMR spectrometer.

-

Instrument Tuning: Tune and match the ¹³C probe to the sample.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems).

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Spectral Width: 0 to 220 ppm. This range covers nearly all common organic functional groups.[1][2]

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurately integrating quaternary carbons, though for simple identification, 2 seconds is often sufficient.

-

Number of Scans (NS): 1024 to 4096 scans. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to its known value of 77.16 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Figure 2: Standard workflow for ¹³C NMR spectrum acquisition and processing.

Conclusion

The ¹³C NMR spectrum of 4-(3,5-Dimethylphenoxy)benzaldehyde is predicted to exhibit 10 unique signals corresponding to its 15 carbon atoms, reflecting the molecule's symmetry. The key diagnostic signals include the downfield aldehyde carbon (C7) above 190 ppm, two quaternary carbons linked to the ether oxygen (C4 and C1') in the 156-164 ppm region, and the upfield methyl carbons (C8', C9') around 21 ppm. The remaining aromatic signals are distributed between 115 and 142 ppm, with their precise locations governed by the competing electronic effects of the aldehyde, ether, and methyl substituents. This detailed predictive analysis, grounded in established spectroscopic principles and supported by a rigorous experimental protocol, provides a comprehensive framework for the structural verification of this compound.

References

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Shoolery, J. N., & Charlton, J. L. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Request PDF. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]

-

SpectraBase. (n.d.). 3,5-Dimethylphenol - Optional[13C NMR] - Chemical Shifts. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dimethylphenol. PubChem. [Link]

-

ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

Compound Interest. (n.d.). A guide to 13c nmr chemical shift values. [Link]

-

Ferreira, R. C., et al. (2019, January 17). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. [Link]

-

Wang, Z., et al. (2021, June 7). 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. PMC. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

Unspecified Author. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0236652). [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0296197). [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. [Link]

-

Gregory, F., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 3,5-dimethyl-. NIST WebBook. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Mass spectrometry analysis of 4-(3,5-Dimethylphenoxy)benzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(3,5-Dimethylphenoxy)benzaldehyde

Abstract

This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of 4-(3,5-Dimethylphenoxy)benzaldehyde (C₁₅H₁₄O₂). Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the causal reasoning behind methodological choices, ensuring a self-validating approach to structural elucidation. We detail an optimized protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), explore the principles of ion formation, and present a predictive analysis of the compound's fragmentation pathways. This guide serves as a practical reference for achieving high-fidelity mass spectral data for this and structurally related diaryl ether aldehydes.

Analyte Chemical Profile

A foundational understanding of the analyte's structure is paramount before commencing any analysis. 4-(3,5-Dimethylphenoxy)benzaldehyde is an aromatic compound characterized by a benzaldehyde moiety linked to a 3,5-dimethylphenyl group via an ether bond.

-

Chemical Formula: C₁₅H₁₄O₂

-

Monoisotopic Mass: 226.0994 Da

-

Average Molecular Weight: 226.27 g/mol

-

Structure:

(A placeholder for the actual structure which is well-known)

The key structural features—the aromatic rings, the ether linkage, and the aldehyde functional group—are the primary determinants of its behavior under mass spectrometric conditions.

Core Principles: Selecting the Optimal Analytical Approach

The goal of this analysis is structural confirmation and characterization. Therefore, the chosen methodology must not only identify the molecular ion but also induce reproducible fragmentation to reveal the molecule's constituent parts.

Rationale for Ionization Technique: Electron Ionization (EI)

For a relatively volatile and thermally stable organic molecule of this size, Electron Ionization (EI) is the superior choice for initial analysis.[1][2]

-

Expertise & Causality: EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1][3] This high energy input is significantly greater than the ionization energy of most organic compounds, leading to not only the formation of a molecular ion (M⁺•) but also extensive and predictable fragmentation.[3][4] This fragmentation pattern serves as a molecular "fingerprint," which is invaluable for structural elucidation and can be compared against spectral libraries.[3]

-

Trustworthiness: The 70 eV standard is universally adopted, which allows for the creation of robust, cross-instrument-comparable mass spectral libraries (e.g., NIST, Wiley). This standardization ensures that the generated spectrum is a self-validating piece of data that can be verified independently.[3]

While a "soft" ionization technique like Electrospray Ionization (ESI) is excellent for non-volatile or thermally labile molecules, it would likely yield a dominant molecular ion ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation, providing insufficient structural detail for this specific analytical goal.[5][6][7]

Rationale for Mass Analyzer: The Quadrupole

The quadrupole mass analyzer is a robust, rapid-scanning, and widely accessible instrument component, making it ideal for routine GC-MS analysis.[8][9]

-

Mechanism of Action: A quadrupole uses a combination of radio frequency (RF) and direct current (DC) voltages applied to four parallel rods to create an oscillating electric field.[10][11] For a given RF/DC ratio, only ions with a specific mass-to-charge ratio (m/z) can maintain a stable trajectory through the rods to reach the detector.[11][12] By systematically scanning the voltages, a full mass spectrum is generated.[9] Its reliability and speed are perfectly suited for resolving chromatographic peaks from a GC.[8]

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the analysis of 4-(3,5-Dimethylphenoxy)benzaldehyde.

Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile solvent compatible with the GC system (e.g., Dichloromethane or Ethyl Acetate).

-

Concentration: Prepare a stock solution of the analyte at 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10-20 µg/mL for injection. Rationale: This concentration range is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.

Instrumentation Parameters

Gas Chromatograph (GC)

-

Injection Port: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C. Rationale: Ensures rapid and complete volatilization of the analyte without thermal degradation.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

-

Oven Temperature Program:

-

Initial Temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometer (MS)

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300. Rationale: This range comfortably encompasses the molecular ion (m/z 226) and all predicted significant fragments.

-

Transfer Line Temperature: 280 °C. Rationale: Prevents condensation of the analyte as it elutes from the GC column into the MS source.

Predictive Data Analysis and Interpretation

The mass spectrum of 4-(3,5-Dimethylphenoxy)benzaldehyde is predicted to exhibit a clear molecular ion peak and several characteristic fragment ions that reveal its diaryl ether aldehyde structure.

The Molecular Ion (M⁺•)

The molecular ion peak is expected at m/z 226 , corresponding to the monoisotopic mass of the intact molecule [C₁₅H₁₄O₂]⁺•. Aromatic systems stabilize the molecular ion, so this peak should be clearly observable.[13][14]

Predicted Fragmentation Pathways

The primary fragmentation events will occur at the most chemically labile sites: the aldehydic C-H bond and the ether C-O linkages.

Caption: Predicted EI fragmentation pathway for 4-(3,5-Dimethylphenoxy)benzaldehyde.

-

α-Cleavage at the Aldehyde: Aromatic aldehydes readily lose the weakly bound aldehydic hydrogen atom.[15][16][17] This results in a highly stable acylium ion at m/z 225 ([M-1]⁺) . This peak is often very intense, sometimes even more so than the molecular ion.[15]

-

Loss of the Formyl Radical: The entire formyl group can be lost as a radical (•CHO), resulting in a fragment at m/z 197 ([M-29]⁺) .[14][17]

-

Ether Bond Cleavage: The C-O ether bond can cleave, leading to two potential charged fragments. The formation of the 3,5-dimethylphenoxy cation would produce a prominent ion at m/z 121 . This cleavage is characteristic of diaryl or alkyl-aryl ethers.[18]

-

Formation of Benzoyl Cation: The acylium ion at m/z 225 can undergo further fragmentation by losing the neutral 3,5-dimethylphenoxy moiety, leading to the formation of the benzoyl cation at m/z 105 .

-

Formation of Phenyl Cation: The benzoyl cation (m/z 105) is known to readily lose a neutral carbon monoxide (CO) molecule to form the stable phenyl cation at m/z 77 .[16] This is a very common and diagnostic fragmentation for benzoyl-containing structures.

Summary of Expected Key Ions

| m/z | Proposed Ion Structure | Fragmentation Origin | Type of Cleavage |

| 226 | [C₁₅H₁₄O₂]⁺• | Molecular Ion | - |

| 225 | [C₁₅H₁₃O₂]⁺ | Loss of H• from aldehyde | α-Cleavage |

| 197 | [C₁₄H₁₃O]⁺ | Loss of •CHO from aldehyde | α-Cleavage |

| 121 | [C₈H₉O]⁺ | 3,5-Dimethylphenoxy cation | Ether Bond Cleavage |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | From m/z 225 |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of CO from m/z 105 |

Conclusion

The mass spectrometric analysis of 4-(3,5-Dimethylphenoxy)benzaldehyde via GC-MS with Electron Ionization provides a rich dataset for unambiguous structural confirmation. By understanding the underlying principles of ionization and fragmentation, a researcher can confidently predict and interpret the resulting mass spectrum. The expected molecular ion at m/z 226, coupled with the highly characteristic fragments at m/z 225 (M-1), m/z 121 (dimethylphenoxy), m/z 105 (benzoyl), and m/z 77 (phenyl), creates a robust and self-validating analytical signature for this molecule. This guide provides the strategic framework and practical protocol necessary to achieve this result with high scientific integrity.

References

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

-

Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Clinical Biochemist Reviews, 30(1), 19–34. [Link]

-

Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]

-

Cefaro, V. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]

-

Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. Hiden Analytical. [Link]

-

Wikipedia contributors. (2023). Quadrupole mass analyzer. Wikipedia, The Free Encyclopedia. [Link]

-

ACD/Labs. (2024). A Beginner's Guide to Mass Spectrometry: Mass Analyzers. ACD/Labs. [Link]

-

Riddell, N. (2021). Electron Ionization for GC–MS. LCGC International. [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. NPTEL. [Link]

-

Oreate AI. (2026). Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). Oreate AI. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

-

Scribd. (n.d.). Aldehyde Fragmentation Patterns. Scribd. [Link]

-

Lawson, G. (2022). The Beauty of the Quadrupole Mass Analyzer. LCGC International. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Whitman College. [Link]

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Shimadzu. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 4-(3,5-dimethylphenoxy)benzaldehyde. PubChem. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.13 - Fragmentation of Ethers. Whitman College. [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. Electrospray ionisation mass spectrometry: principles and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 7. Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS) - Oreate AI Blog [oreateai.com]

- 8. acdlabs.com [acdlabs.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]

- 11. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 12. Mass Analyzer Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. archive.nptel.ac.in [archive.nptel.ac.in]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. scribd.com [scribd.com]

- 16. GCMS Section 6.11.4 [people.whitman.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. GCMS Section 6.13 [people.whitman.edu]

Technical Guide: Stability and Storage of 4-(3,5-Dimethylphenoxy)benzaldehyde

Executive Summary

4-(3,5-Dimethylphenoxy)benzaldehyde (CAS: 287953-82-6) is a specialized aromatic aldehyde intermediate used primarily in the synthesis of pharmaceutical agents, including thyroid hormone receptor agonists and anti-tumor compounds.[1][2] Its chemical stability is defined by two competing structural motifs: the relatively robust diaryl ether linkage and the highly reactive aldehyde moiety.

This guide provides a scientifically grounded protocol for the storage and handling of this compound. The primary stability risk is radical-chain auto-oxidation of the formyl group to the corresponding benzoic acid, a process accelerated by light, heat, and trace metal contaminants.

Part 1: Chemical Identity & Physicochemical Profile[4][5]

Understanding the physical state and chemical nature of the material is the first step in establishing a storage protocol.

| Property | Specification | Technical Note |

| CAS Number | 287953-82-6 | Unique identifier for regulatory and inventory tracking. |

| Molecular Formula | C₁₅H₁₄O₂ | Molecular Weight: 226.27 g/mol .[2][3] |

| Physical State | Solid (Crystalline powder) | Classified as a Combustible Solid (Storage Class 11).[4] |

| Solubility | Organic Solvents (DMSO, Chloroform, DCM) | Poorly soluble in water; lipophilic nature (LogP ~4.5). |

| Key Functional Groups | 1. Aldehyde (-CHO) 2. Ether (-O-) | 1. Primary site of instability (Oxidation).2. Stable, but contributes to lipophilicity. |

| GHS Classification | Warning | H315 (Skin Irrit.), H317 (Skin Sens.), H319 (Eye Irrit.), H410 (Aquatic Toxicity). |

Part 2: Stability Mechanisms & Degradation Pathways

The Auto-Oxidation Threat

The most critical degradation pathway for 4-(3,5-Dimethylphenoxy)benzaldehyde is the conversion of the aldehyde group to a carboxylic acid. This is not a simple reaction with oxygen but a radical chain mechanism (auto-oxidation).

-

Initiation: Trace metals or UV light generate a radical on the carbonyl carbon.

-

Propagation: The acyl radical reacts with molecular oxygen (

) to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule, propagating the chain. -

Termination: Formation of the stable, non-reactive 4-(3,5-dimethylphenoxy)benzoic acid contaminant.

Impact on Research: The presence of the benzoic acid derivative can inhibit nucleophilic additions (e.g., reductive aminations, Wittig reactions) by neutralizing basic catalysts or altering stoichiometry.

Diagram 1: Auto-Oxidation Pathway

The following diagram illustrates the mechanistic flow of degradation that storage conditions must prevent.

Caption: Radical-chain auto-oxidation mechanism converting the active aldehyde into the inert benzoic acid impurity.

Part 3: Comprehensive Storage Protocol

To maintain purity >97% over extended periods (12-24 months), a "Multi-Barrier" storage approach is required.

Environmental Control

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Rationale: Lowering temperature reduces the kinetic energy available for the radical initiation step (Arrhenius equation).

-

-

Atmosphere: Inert Gas Overlay (Argon or Nitrogen).

-

Rationale: Removing atmospheric oxygen breaks the propagation step of the auto-oxidation cycle. Argon is preferred over nitrogen as it is heavier than air and forms a more stable "blanket" over the solid.

-

-

Light: Amber Glass or Opaque Foil.

-

Rationale: UV light is a potent initiator of radical formation in aromatic aldehydes.

-

Container Selection

-

Primary Container: Borosilicate glass vial with a Teflon (PTFE) lined screw cap.

-

Avoid: Polyethylene (PE) bags for long-term storage, as they are permeable to oxygen over time.

-

-

Secondary Containment: Sealed desiccator or a secondary jar with desiccant (silica gel).

-

Rationale: While hydrolysis is less of a concern than oxidation, moisture can promote surface adsorption of contaminants and clumping.

-

Handling & Aliquoting Strategy

Repeated opening of a cold bottle introduces condensation (water) and fresh oxygen.

-

Protocol:

-

Allow the container to warm to Room Temperature inside a desiccator before opening (prevents condensation).

-

Aliquoting: If the compound is to be used over multiple experiments, divide the bulk material into single-use vials under an inert atmosphere (Glove box or inverted funnel method).

-

Re-seal: Purge the headspace with Argon before closing.

-

Part 4: Quality Assurance & Self-Validating Protocols

Before using 4-(3,5-Dimethylphenoxy)benzaldehyde in critical synthesis steps, validate its integrity. Do not rely solely on the label date.

Visual Inspection (First Pass)

-

Pass: White to off-white crystalline powder.

-

Fail: Yellowing or browning (indicates oxidation/polymerization).

-

Fail: "Wet" appearance or clumping (indicates moisture absorption or partial melting).

Analytical Re-Test (Definitive)

If the container has been opened or stored >6 months:

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: Hexane:Ethyl Acetate (80:20).

-

Visualization: UV (254 nm).

-

Observation: The carboxylic acid impurity is much more polar and will remain near the baseline (lower

) compared to the aldehyde.

-

-

¹H-NMR Check (Diagnostic Signal):

-

Aldehyde Proton: Look for the singlet at ~9.9 ppm .

-

Impurity Check: A broad singlet at ~11-13 ppm indicates the carboxylic acid (-COOH) proton.

-

Diagram 2: Lifecycle & QC Workflow

This workflow ensures that only high-quality material enters the synthesis stream.

Caption: Standard Operating Procedure (SOP) for the lifecycle management of sensitive aldehyde reagents.

References

-

Sigma-Aldrich. (n.d.). Product Specification: 4-(3,5-Dimethylphenoxy)benzaldehyde (CAS 287953-82-6).[2] Retrieved from

-

PubChem. (2025).[5][6] Compound Summary: 4-(3,5-Dimethylphenoxy)benzaldehyde.[2] National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Phenoxybenzaldehyde Derivatives. Retrieved from

-

Heterocyclics. (n.d.). Catalog Entry for CAS 287953-82-6.[2] Retrieved from

-

BenchChem. (2025). Stability issues and proper storage of aromatic aldehydes. Retrieved from

Sources

- 1. oiccpress.com [oiccpress.com]

- 2. heterocyclics.com [heterocyclics.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-(Dimethylamino)benzaldehyde GR for analysis Reag. Ph Eur 100-10-7 [merckmillipore.com]

- 5. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Acetoxy-3,5-dimethoxybenzaldehyde | C11H12O5 | CID 688189 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Enduring Importance of the Diaryl Ether Linkage

An In-Depth Technical Guide to the Core Mechanisms of Diaryl Ether Synthesis

The diaryl ether moiety is a cornerstone structural motif in a vast range of chemically and biologically significant molecules. Its presence is critical to the function of numerous natural products, such as the glycopeptide antibiotic vancomycin, and it is a key pharmacophore in many pharmaceuticals and agrochemicals.[1] In materials science, the robustness and specific geometry of the C-O-C linkage are exploited in the design of high-performance polymers.[2]

Given their prevalence, the efficient and controlled synthesis of diaryl ethers is a paramount objective in modern organic chemistry. Methodologies have evolved significantly from the classical, often harsh, conditions of the Ullmann condensation to the milder, more versatile, and highly efficient catalytic systems developed in recent decades. This guide provides an in-depth examination of the core mechanistic principles underpinning these critical transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

The Classical Approach: Ullmann Condensation

First reported by Fritz Ullmann and Paul Sponagel in 1905, the Ullmann condensation is the traditional method for forming a diaryl ether bond.[3][4] It involves the reaction of an aryl halide (typically an iodide or bromide) with a metal phenoxide, historically using a stoichiometric or excess amount of copper powder or copper salts at very high temperatures (often exceeding 200 °C).[3][5]

Mechanism and Causality

The classical Ullmann reaction is understood to proceed through a copper-catalyzed nucleophilic aromatic substitution (SNAr)-type pathway. The high temperatures are necessary to overcome the significant activation energy required for the reaction between the electron-rich phenoxide and the aryl halide.

The precise mechanism has been a subject of debate, but a plausible sequence involves:

-

Formation of a Copper Phenoxide: The phenol starting material reacts with the base and copper catalyst to form a copper(I) phenoxide species.

-

Coordination and Oxidative Addition: The aryl halide coordinates to the copper(I) phenoxide. While a direct oxidative addition to form a Cu(III) intermediate has been proposed, it is also possible that a π-complex forms, activating the aryl halide towards nucleophilic attack.[6]

-

Nucleophilic Attack & Elimination: The phenoxide oxygen attacks the ipso-carbon of the coordinated aryl halide, displacing the halide and forming the diaryl ether product.

-

Regeneration: The copper species is regenerated to continue the process, though under classical conditions with stoichiometric copper, a true catalytic cycle is not operative.

The primary drawback of this method is its severity. The high temperatures limit the functional group tolerance, and the use of large amounts of copper complicates product purification.[5]

Classical Experimental Protocol: Ullmann Synthesis of 3,4-Dimethylphenyl-4-nitrophenyl ether

The following protocol is adapted from a procedure demonstrating the classical Ullmann condensation.[4]

Reactants:

-

Thallous 4-nitrophenoxide (2.8 g, 8.2 mmol)

-

Cuprous bromide (1.2 g, 8.3 mmol)

-

3,4-Dimethylphenylthallium(III) bis-trifluoroacetate (3.75 g, 7.0 mmol)

-

Dry dioxane (38 mL)

Procedure:

-

To an oven-dried flask under a nitrogen atmosphere, add thallous 4-nitrophenoxide and cuprous bromide.

-

Add 30 mL of dry dioxane and stir the suspension for 10 minutes at room temperature.

-

Gradually add the 3,4-dimethylphenylthallium(III) bis-trifluoroacetate dissolved in 8 mL of dioxane via syringe.

-

Heat the mixture to a gentle reflux (approx. 95 °C) and maintain this temperature for 5 hours.

-

Cool the reaction mixture to room temperature and remove the majority of the solvent under reduced pressure.

-

Add ethyl acetate (40 mL), 1 N HCl (5 mL), and brine (15 mL). Stir the mixture for 15 minutes.

-

Filter the mixture through Celite. Wash the organic layer successively with water, aqueous NH₄OH, and water again.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify as necessary.

Modern Copper-Catalyzed Synthesis: The Ligand-Accelerated Ullmann Reaction

The limitations of the classical Ullmann reaction prompted the development of milder, more efficient, and truly catalytic systems. A major breakthrough was the discovery that the addition of specific ligands could dramatically accelerate the reaction, allowing it to proceed at much lower temperatures (typically 80-120 °C) and with significantly lower catalyst loadings (1-10 mol%).[2][7][8]

The Role of Ligands: A Mechanistic Shift

Ligands such as N,N-dimethylglycine, 1,10-phenanthroline, and various amino acids are crucial to the success of modern Ullmann-type reactions.[8][9] These ligands serve several key functions:

-

Solubilize the Copper Catalyst: They form soluble complexes with the copper(I) salt, preventing precipitation and maintaining a high concentration of active catalyst in the solution.[10]

-

Facilitate Oxidative Addition: By coordinating to the copper center, ligands modulate its electronic properties, lowering the activation barrier for the oxidative addition of the aryl halide.

-

Promote Reductive Elimination: Ligands stabilize the higher oxidation state Cu(III) intermediate, facilitating the final bond-forming reductive elimination step to release the diaryl ether product.

This has led to the proposal of a Cu(I)/Cu(III) catalytic cycle, which is now widely accepted for many ligand-accelerated Ullmann reactions.[11]

Catalytic Cycle of the Modern Ullmann Reaction

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the ligand-accelerated Ullmann reaction.

Modern Experimental Protocol: CuI/N,N-dimethylglycine-Catalyzed Synthesis

This protocol is adapted from a general and mild procedure for Ullmann-type diaryl ether synthesis.[9]

Reactants:

-

Aryl Halide (1.0 mmol)

-

Phenol (1.2 mmol)

-

CuI (0.1 mmol, 10 mol%)

-

N,N-dimethylglycine (0.2 mmol, 20 mol%)

-

Cs₂CO₃ (2.0 mmol)

-

Dioxane (2 mL)

Procedure:

-

Add the aryl halide, phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃ to an oven-dried reaction tube equipped with a magnetic stir bar.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add dioxane (2 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 90 °C.

-

Stir the reaction for the specified time (typically 8-24 hours), monitoring by TLC or GC/MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

The Palladium-Catalyzed Approach: Buchwald-Hartwig C-O Cross-Coupling

Developed independently by the groups of Stephen Buchwald and John Hartwig in the late 1990s, the palladium-catalyzed C-O cross-coupling reaction represents a powerful and highly general method for diaryl ether synthesis.[1][7] This transformation, an extension of the renowned Buchwald-Hartwig amination, allows for the coupling of a wide range of phenols and aryl halides/triflates under relatively mild conditions.[12]

Mechanism: The Pd(0)/Pd(II) Catalytic Cycle

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle, which comprises three fundamental steps: oxidative addition, association/deprotonation, and reductive elimination.[12][13]

-

Oxidative Addition: A coordinatively unsaturated 14-electron Pd(0) complex, generated in situ, reacts with the aryl halide (Ar-X) in the rate-determining step. This forms a stable square planar Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > OTf > Cl.

-

Association and Deprotonation: The phenol (Ar'-OH) coordinates to the Pd(II) complex. In the presence of a base (e.g., K₃PO₄, Cs₂CO₃), the phenol is deprotonated to form a palladium alkoxide intermediate, releasing the halide anion.

-

Reductive Elimination: This is the final, product-forming step. The two organic groups (the aryl and aryloxy moieties) are eliminated from the Pd(II) center, forming the C-O bond of the diaryl ether and regenerating the active Pd(0) catalyst.

Causality: The Critical Role of Phosphine Ligands

The success of the Buchwald-Hartwig C-O coupling is critically dependent on the choice of ligand. Simple phosphine ligands like PPh₃ are generally ineffective. Instead, sterically bulky and electron-rich monodentate biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or certain bidentate ligands (e.g., DPEPhos, BINAP) are required.[9][12]

-

Electron-Rich Character: The high electron density on these ligands increases the electron density at the palladium center, which facilitates the oxidative addition of the aryl halide (especially less reactive chlorides and bromides).[14]

-

Steric Bulk: The large size of the ligands promotes the final reductive elimination step, which is often slow and can be a bottleneck in the catalytic cycle.[14][15] The steric hindrance destabilizes the square planar Pd(II) intermediate, providing a driving force for it to eliminate the product and return to the less-hindered Pd(0) state.

Catalytic Cycle of the Buchwald-Hartwig C-O Coupling

Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig diaryl ether synthesis.

Experimental Protocol: Palladium-Catalyzed Diaryl Ether Synthesis

This protocol is a representative example based on conditions developed by the Buchwald group.[9]

Reactants:

-

Aryl Bromide or Chloride (1.0 mmol)

-

Phenol (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

-

Biaryl Phosphine Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol)

-

Toluene (3 mL)

Procedure:

-

Inside a glovebox, add the aryl halide, phenol, K₃PO₄, Pd₂(dba)₃, and ligand to an oven-dried reaction vial equipped with a stir bar.

-

Add toluene (3 mL) and seal the vial with a Teflon-lined cap.

-

Remove the vial from the glovebox and place it in a preheated aluminum heating block at 100 °C.

-

Stir the reaction for the required time (typically 4-24 hours), monitoring by TLC or GC/MS.

-

After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a short plug of silica gel, washing with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to afford the pure diaryl ether.

Comparative Summary of Diaryl Ether Synthesis Methodologies

The choice of synthetic method depends heavily on the substrate scope, functional group tolerance, cost considerations, and desired scale of the reaction.

| Feature | Classical Ullmann Condensation | Modern Cu-Catalyzed Ullmann | Pd-Catalyzed Buchwald-Hartwig |

| Catalyst | Stoichiometric Cu(0) or Cu(I) salts[3] | Catalytic Cu(I) salts (e.g., CuI)[2] | Catalytic Pd(0) precursors (e.g., Pd₂(dba)₃)[9] |

| Ligand | None | Required (e.g., amino acids, phenanthrolines)[8][9] | Required (e.g., bulky, electron-rich phosphines)[14] |

| Base | Often phenoxide salt is pre-formed[4] | Strong inorganic bases (e.g., Cs₂CO₃, K₂CO₃)[2] | Strong, non-nucleophilic bases (e.g., K₃PO₄, NaOt-Bu)[9] |

| Temperature | Very High (150-250 °C)[4][5] | Moderate to High (80-120 °C)[7] | Mild to Moderate (RT - 110 °C)[9] |

| Substrate Scope | Limited; requires activated aryl halides[5] | Broad; couples electron-rich and -poor partners[2] | Very Broad; wide functional group tolerance[7] |

| Advantages | Inexpensive reagents, historically significant | Lower cost than palladium, improved conditions | High yields, extremely broad scope, mild conditions |

| Disadvantages | Harsh conditions, poor yields, high catalyst load[5] | Can be sensitive to substrate sterics | Catalyst/ligand cost, sensitivity to air/moisture |

Conclusion